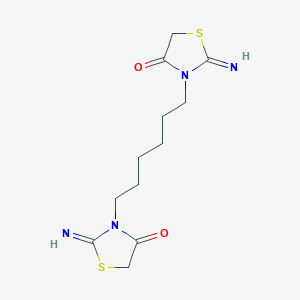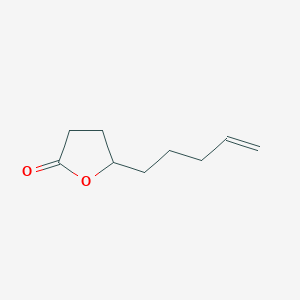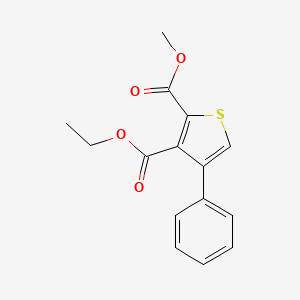![molecular formula C16H12N2O3S B14582779 2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene CAS No. 61622-24-0](/img/structure/B14582779.png)
2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene is a complex organic compound characterized by the presence of an isothiocyanate group, a methoxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-nitrophenyl isothiocyanate with a suitable ethenylbenzene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with amines to form thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like primary amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Thiourea derivatives.
Scientific Research Applications
2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes. The compound’s effects on molecular pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrophenyl isothiocyanate: Shares similar structural features but lacks the ethenylbenzene moiety.
4-Methoxyphenyl isothiocyanate: Similar isothiocyanate group but different substitution pattern on the benzene ring.
Benzene, 1-isothiocyanato-4-methyl-: Contains an isothiocyanate group and a methyl group instead of a methoxy group.
Uniqueness
2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene is unique due to the presence of both the nitrophenyl and ethenylbenzene moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61622-24-0 |
|---|---|
Molecular Formula |
C16H12N2O3S |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H12N2O3S/c1-21-16-9-6-13(10-15(16)17-11-22)3-2-12-4-7-14(8-5-12)18(19)20/h2-10H,1H3 |
InChI Key |
BGUGLIXAILLJMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B14582720.png)
![But-3-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B14582724.png)

![Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14582734.png)





![Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14582761.png)

![Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14582771.png)

